molecular formula C15H20N2O2 B5497022 N-(1,1-diethyl-2-propyn-1-yl)-N'-(3-methoxyphenyl)urea

N-(1,1-diethyl-2-propyn-1-yl)-N'-(3-methoxyphenyl)urea

Cat. No. B5497022
M. Wt: 260.33 g/mol
InChI Key: KOSVGNDXIIBHBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,1-diethyl-2-propyn-1-yl)-N'-(3-methoxyphenyl)urea is a synthetic compound that has been found to have various applications in scientific research. This compound is also known as DPPU and has been extensively studied for its unique properties and potential applications in different fields of research.

Mechanism of Action

The mechanism of action of DPPU involves its binding to the TRPV1 receptor and preventing the activation of this receptor by different stimuli. This results in the inhibition of pain perception and the reduction of inflammation in different tissues.
Biochemical and Physiological Effects:
DPPU has been found to have various biochemical and physiological effects, including its ability to reduce pain perception, inflammation, and oxidative stress in different tissues. DPPU has also been found to modulate the release of different neurotransmitters and cytokines, which are involved in different physiological processes.

Advantages and Limitations for Lab Experiments

DPPU has several advantages for lab experiments, including its high selectivity for the TRPV1 receptor, its stability in different experimental conditions, and its ability to penetrate different tissues. However, DPPU also has some limitations, including its potential toxicity in high doses and its limited solubility in some experimental conditions.

Future Directions

There are several future directions for the use of DPPU in scientific research, including its potential use in the development of new drugs for the treatment of pain and inflammatory diseases. DPPU can also be used as a tool for studying the role of TRPV1 in different physiological processes and for identifying new targets for drug development. Further research is needed to explore the full potential of DPPU in different fields of research.

Synthesis Methods

The synthesis of DPPU involves the reaction of 3-methoxyaniline with diethyl propargylmalonate to form the intermediate product. This intermediate product is then reacted with phosgene and ammonia to yield the final product, N-(1,1-diethyl-2-propyn-1-yl)-N'-(3-methoxyphenyl)urea.

Scientific Research Applications

DPPU has been found to have various scientific research applications, including its use as a selective antagonist for the TRPV1 receptor. This receptor is involved in the perception of pain, and DPPU has been found to be effective in reducing pain in animal models. DPPU has also been studied for its potential use in the treatment of inflammatory diseases and as a tool for studying the role of TRPV1 in different physiological processes.

properties

IUPAC Name

1-(3-ethylpent-1-yn-3-yl)-3-(3-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-5-15(6-2,7-3)17-14(18)16-12-9-8-10-13(11-12)19-4/h1,8-11H,6-7H2,2-4H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSVGNDXIIBHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#C)NC(=O)NC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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